molecular formula C14H21N3O2S B2732833 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide CAS No. 2034292-55-0

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide

Cat. No.: B2732833
CAS No.: 2034292-55-0
M. Wt: 295.4
InChI Key: PXXRLUCPYCOXIK-UHFFFAOYSA-N
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Description

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide is a complex organic compound that features a unique combination of a thian ring, an oxadiazole ring, and a cyclopentanecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide typically involves multiple steps, starting with the preparation of the thian and oxadiazole rings. The thian ring can be synthesized through the cyclization of appropriate thiol and halide precursors under basic conditions. The oxadiazole ring is often formed via the cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) .

Once the thian and oxadiazole rings are prepared, they are coupled together using a suitable linker, such as a methylene group, under conditions that promote nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and automated systems for the coupling reactions. Additionally, the use of greener solvents and reagents would be considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: LiAlH4, NaBH4

    Substitution: Amines, thiols, bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted oxadiazoles

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thian ring may interact with sulfur-containing enzymes or proteins, while the oxadiazole ring could interact with nucleic acids or other biomolecules. These interactions could lead to the inhibition of key biological processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclopentanecarboxamide is unique due to the combination of the thian and oxadiazole rings, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c18-14(11-3-1-2-4-11)15-9-12-16-13(17-19-12)10-5-7-20-8-6-10/h10-11H,1-9H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXRLUCPYCOXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)NCC2=NC(=NO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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